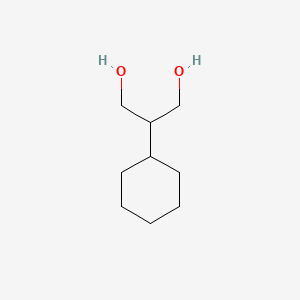

2-cyclohexylpropane-1,3-diol

説明

Significance in Organic Synthesis and Advanced Materials Science

In the realm of organic synthesis, 2-cyclohexylpropane-1,3-diol serves as a versatile building block. The presence of two primary hydroxyl groups allows for a variety of chemical transformations, making it a useful precursor for more complex molecules. For instance, it can be used in the synthesis of heterocyclic compounds such as oxetanes. rsc.org The stereoselective synthesis of these four-membered rings is a notable challenge in organic chemistry, and diols like this compound can be cyclized under specific conditions to yield these valuable structures. rsc.org Furthermore, the diol has been employed as a substrate in enzymatic reactions, for example, with horse liver alcohol dehydrogenase, demonstrating its utility in biocatalysis for producing chiral molecules. cdnsciencepub.com

The significance of this compound extends into advanced materials science, particularly in the synthesis of polymers with tailored properties. The incorporation of the rigid and bulky cyclohexyl group into a polymer backbone can significantly influence its thermal and mechanical characteristics. For example, polyesters synthesized from diols containing cyclic structures often exhibit higher glass transition temperatures (T_g) compared to their linear aliphatic counterparts. researchgate.net This is attributed to the restricted chain mobility imposed by the cyclic moiety. Research on polymers containing cyclohexyl groups has shown that these structures can enhance thermal stability and affect properties like water resistance and swelling behavior in photoresist polymers. rsc.orgnih.gov A derivative, 2-(trans-4-propylcyclohexyl)propane-1,3-diol, has been specifically noted for its application as an intermediate in the synthesis of liquid crystals, where the rigid cyclohexyl group contributes to the formation of ordered mesophases. google.comgoogle.com

Below is a table summarizing the physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₈O₂ | cdnsciencepub.com |

| Molecular Weight | 158.24 g/mol | cdnsciencepub.com |

| Melting Point | 90-91 °C | cdnsciencepub.com |

| Appearance | Solid |

Historical Context of Vicinal Diol Chemistry and Related Compounds

The study of diols, particularly vicinal (1,2) and 1,3-diols, has a rich history intertwined with the development of organic chemistry. Early investigations into the structure and reactivity of alcohols paved the way for understanding these polyhydroxylated compounds. A significant milestone in vicinal diol chemistry was the discovery of methods for their synthesis from alkenes, such as dihydroxylation using oxidizing agents like potassium permanganate (B83412) and osmium tetroxide. wikipedia.org The development of stereoselective methods, such as the Sharpless asymmetric dihydroxylation, revolutionized the ability to create chiral diols with high enantiomeric purity, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org

The synthesis of 1,3-diols, the class to which this compound belongs, also has a long history. The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, which involves the reaction of an alkene with formaldehyde, is a classic method for forming 1,3-diol systems. wikipedia.org Another historically important route is the reduction of β-hydroxy ketones, which can be prepared through aldol (B89426) reactions. wikipedia.org The development of efficient reducing agents, such as lithium aluminum hydride in the mid-20th century, provided a straightforward method for converting malonate esters into 1,3-diols, a common synthetic route for this compound. cdnsciencepub.comresearchgate.net The work of chemists like Wallace Carothers in the 1930s on the polymerization of diols with dicarboxylic acids to form polyesters laid the foundation for the field of polymer chemistry and highlighted the industrial importance of diols. acs.org

A brief timeline of key developments in chemistry relevant to the study of diols is presented below.

| Year | Key Development | Significance | Source(s) |

| 1861 | Alexander Butlerov discovers the formose reaction, producing a mixture of sugars (polyols) from formaldehyde. | Foundational for understanding the abiotic synthesis of carbohydrates. | ajchem-a.com |

| 1880s | Development of methods for the oxidation of alkenes to vicinal diols using potassium permanganate. | Provided a fundamental route to vicinal diols. | wikipedia.org |

| 1919 | Hendrik Jacobus Prins reports the Prins reaction. | A key method for the synthesis of 1,3-diols and other oxygen-containing heterocycles. | wikipedia.org |

| 1930s | Wallace Carothers' work on polyesters from diols and diacids at DuPont. | Led to the invention of nylon and the commercialization of polyesters. | acs.org |

| 1946 | Discovery of lithium aluminum hydride as a powerful reducing agent. | Enabled the efficient synthesis of 1,3-diols from malonate esters. | researchgate.net |

| 1980 | K. Barry Sharpless reports the asymmetric epoxidation, a precursor to asymmetric dihydroxylation. | Revolutionized the enantioselective synthesis of chiral alcohols and diols. | wikipedia.org |

Contemporary Research Trajectories for this compound

Current research involving this compound and related 1,3-diols is focused on several key areas, primarily driven by the demand for stereochemically complex molecules and advanced materials with specific functionalities.

One major trajectory is the development of highly stereoselective synthetic methods. Modern organic synthesis increasingly requires precise control over the three-dimensional arrangement of atoms in a molecule. Consequently, there is a strong focus on catalytic asymmetric methods to produce chiral 1,3-diols. This includes the desymmetrization of prochiral 2-substituted-1,3-propanediols using chiral catalysts to create molecules with a quaternary stereocenter. organic-chemistry.orgacs.org Such methods are crucial for the synthesis of complex natural products and pharmaceuticals. nih.gov Recent advances in organocatalysis have provided new tools for the selective functionalization of diols, allowing for the modification of one hydroxyl group in the presence of another with high selectivity. nih.govrsc.org

Another significant area of contemporary research is the use of diols like this compound in the creation of functional materials. As mentioned, its derivatives are being explored for applications in liquid crystals. google.comgoogle.com Furthermore, the incorporation of such sterically hindered diols into polymers continues to be a strategy for tuning material properties. For example, research into BPA-free polyesters often involves the use of rigid diol monomers, including those with cyclobutane (B1203170) and cyclohexane (B81311) rings, to achieve high glass transition temperatures and desirable mechanical properties. rsc.org The synthesis of polyesters from renewable resources is also a major focus, with researchers investigating the use of bio-based diols to create more sustainable plastics. chemrxiv.org

The table below illustrates how the incorporation of a cyclohexyl group can influence the glass transition temperature (Tg) of polymers, a key parameter in materials science.

| Polymer System | Modification | Glass Transition Temperature (Tg) | Source(s) |

| Polyglycolide | Introduction of dicyclohexylglycolide | 98 °C | researchgate.net |

| Poly(sulfobetaine methacrylate)s | Replacement of N-n-hexyl with N-cyclohexyl | Changed from LCST-type to water-soluble | rsc.org |

| Polythioureas | Use of cyclohexyl-containing amines | Tg of ~65 °C for a rigid plastic formulation | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-cyclohexylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNVSZHIHFLQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180756 | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-32-0 | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOHEXYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFI58123IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Cyclohexylpropane 1,3 Diol and Its Analogues

Conventional Chemical Reduction Strategies

Traditional chemical reduction remains a cornerstone for the synthesis of 1,3-diols from ester-containing precursors like malonate derivatives. Potent hydride reagents are typically employed to ensure the complete reduction of the ester functionalities to the corresponding primary alcohols.

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and effective reducing agent for converting esters, carboxylic acids, and other carbonyl compounds into alcohols. masterorganicchemistry.comadichemistry.combyjus.comharvard.edu The synthesis of 2-cyclohexylpropane-1,3-diol is efficiently accomplished by the LAH reduction of diethyl cyclohexylmalonate. In this reaction, the free ester is reduced to afford this compound in a high yield of 95%. researchgate.netresearchgate.net

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of each ester group. This process occurs twice, first reducing the ester to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol. masterorganicchemistry.comadichemistry.com This method's high efficiency makes it a standard procedure in organic synthesis.

This strategy can also be applied to create functionalized analogues. For instance, 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol can be synthesized by reducing the corresponding diethyl 2-benzyloxymethyl-2-cyclohexylmalonate with LiAlH₄ in an ether solvent. prepchem.com

Table 1: LiAlH₄ Reduction of Cyclohexylmalonate Derivatives Below is an interactive table summarizing the reduction of various cyclohexylmalonate derivatives using Lithium Aluminum Hydride. You can sort the data by clicking on the column headers.

| Starting Material | Product | Yield | Reference |

| Diethyl cyclohexylmalonate | This compound | 95% | researchgate.netresearchgate.net |

| Diethyl 2-benzyloxymethyl-2-cyclohexylmalonate | 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol | ~55-60% (based on 1.0g from 2.0g) | prepchem.com |

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent than LiAlH₄. organicchemistrydata.org Under standard conditions, such as in methanol (B129727) or ethanol, NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards esters and lactones. youtube.commasterorganicchemistry.com Therefore, the direct reduction of diethyl cyclohexylmalonate to this compound using only NaBH₄ is not a feasible route.

However, the reducing power of sodium borohydride can be enhanced by using it in combination with certain additives or Lewis acids. For example, NaBH₄/Lewis acid systems, such as NaBH₄/TiCl₄, have been shown to be effective in reducing esters to their corresponding alcohols. google.com Another approach involves using NaBH₄ in specific solvent systems, like methanol at room temperature, which has been demonstrated to reduce both the keto and ester groups in certain γ-oxoesters to form 1,4-diols. beilstein-journals.org While these modified systems can reduce esters, their application specifically for the synthesis of this compound from its malonate precursor is not as commonly reported as the more robust LiAlH₄ method.

Lithium Aluminum Hydride Reduction of Malonate Derivatives

Bio-Catalytic and Chemoenzymatic Routes

In response to the growing demand for sustainable and highly selective chemical processes, biocatalysis has emerged as a powerful alternative to conventional synthesis. Enzymes, particularly alcohol dehydrogenases, offer exquisite control over stereochemistry under mild, environmentally benign conditions.

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, a process that requires a nicotinamide (B372718) cofactor (NAD⁺/NADP⁺). frontiersin.orgnih.gov In synthesis, they are often used in the reductive direction to produce chiral alcohols from prochiral ketones with high enantioselectivity. frontiersin.orgnih.gov

A one-pot, two-step enzymatic cascade has been developed for the stereoselective synthesis of optically pure 2-substituted 1,3-diols. acs.orgacs.org This process starts with a 2-substituted 1,3-diketone and employs two separate ketoreductases (a class of ADH) added sequentially. The first enzyme reduces one ketone group to a β-hydroxy ketone, and the second enzyme reduces the remaining ketone to form the chiral diol with high stereoselectivity and chemical yield, avoiding the need to isolate the intermediate. nih.govacs.org This biocatalytic approach is noted for producing no by-products, simplifying purification. acs.org

The stereochemical outcome of the reduction is dictated by the enzyme's inherent preference for delivering a hydride to either the re- or si-face of the carbonyl, often following Prelog's rule. frontiersin.org However, a significant number of ADHs with anti-Prelog selectivity are also known, allowing for the synthesis of both enantiomers of a target alcohol by selecting the appropriate enzyme. nih.gov Whole-cell biocatalysts, such as baker's yeast or Lactobacillus reuteri, can also be used to perform these reductions, offering a cost-effective alternative to purified enzymes. rsc.orguniba.it

Table 2: Biocatalytic Synthesis of Chiral Diols This interactive table showcases examples of biocatalytic reductions to form chiral diols. You can sort the data by clicking on the column headers.

| Substrate Type | Biocatalyst | Product Type | Key Feature | Reference |

| 2-Alkyl-1,3-diketones | Ketoreductases (ADHs) | Optically pure 2-substituted 1,3-diols | One-pot, two-enzyme cascade; high stereoselectivity | nih.govacs.org |

| Substituted 1,3-aryldiketones | Whole cells (e.g., Lactobacillus reuteri) | Enantioenriched syn- or anti-1,3-diols | Chemoenzymatic route; opposite stereopreference to baker's yeast | rsc.orguniba.it |

| Bulky 2-hydroxy ketones | ADH from Ralstonia sp. (RADH) | Diastereomerically pure 1,2-diols | Broad substrate range for sterically demanding substrates; excellent diastereoselectivity (>99% de) | rsc.org |

| threo-1,2-diguaiacylpropane-1,3-diol | Multiple ADHs from Sphingobium sp. SYK-6 | erythro-1,2-diguaiacylpropane-1,3-diol | Stereoinversion via sequential oxidation and reduction | nih.gov |

The principles of green chemistry encourage the use of renewable feedstocks for chemical production. researchgate.net Biomass, a renewable carbon source, can be converted into various platform chemicals, which then serve as starting materials for valuable products, including diols. mdpi.com

A key strategy involves the catalytic transformation of biomass-derived lactones and 2-pyrones into branched diols. researchgate.netdntb.gov.ua For example, 6-amyl-α-pyrone, which can be produced through fermentation of lignocellulosic biomass, can be catalytically converted into diol products. researchgate.net The process typically involves hydrogenation and ring-opening of the cyclic ester (lactone) or pyrone precursor. Similarly, γ-valerolactone (GVL), another important platform chemical derived from the hydrogenation of biomass-derived levulinic acid, is a key intermediate for producing a range of sustainable chemicals and fuels. mdpi.com These integrated bio- and chemo-catalytic processes represent a sustainable pathway to diols that can replace petroleum-based production methods. researchgate.net

Stereoselective Oxidoreductions Catalyzed by Alcohol Dehydrogenases

Preparation of Functionalized this compound Derivatives

The this compound scaffold can be modified with various functional groups to create derivatives with specific properties or for use as intermediates in more complex syntheses. These functionalized analogues are prepared through tailored synthetic routes.

For example, an amino group can be introduced to create 2-amino-1-cyclohexylpropane-1,3-diol, which is available commercially as its hydrochloride salt. enaminestore.com A more complex derivative, Dl-threo-2-dichloroacetamido-1-cyclohexylpropane-1,3-diol, an analogue of chloramphenicol (B1208), was synthesized starting from the Raney nickel reduction of ethyl Dl-threo-β-cyclohexyl-serinate to produce the corresponding amino-diol, which was then acylated. oup.com

Other derivatives have been synthesized for specific mechanistic studies or as building blocks. The synthesis of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol was accomplished via an aldol (B89426) reaction followed by reduction. rsc.org This particular diol was then used as a substrate in a Mitsunobu-style reaction to explore the stereoselective synthesis of oxetanes. rsc.orgrsc.org Another example is the preparation of 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol via the LiAlH₄ reduction of its corresponding malonate ester, introducing a protected hydroxymethyl group at the C2 position. prepchem.com

Table 3: Examples of Functionalized this compound Derivatives This interactive table lists various functionalized derivatives of this compound and their synthetic context. You can sort the data by clicking on the column headers.

| Derivative Name | Key Functional Group | Synthetic Precursor/Method | Purpose/Application | Reference |

| 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol | Benzyloxymethyl | Diethyl 2-benzyloxymethyl-2-cyclohexylmalonate | Introduction of a protected primary alcohol at C2 | prepchem.com |

| Dl-threo-2-dichloroacetamido-1-cyclohexylpropane-1,3-diol | Dichloroacetamide | Dl-threo-2-amino-1-cyclohexylpropane-1,3-diol | Synthesis of a chloramphenicol analogue | oup.com |

| 2-amino-1-cyclohexylpropane-1,3-diol | Amino | Raney nickel reduction of a β-cyclohexylserinate ester | Intermediate for further functionalization | enaminestore.comoup.com |

| 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol | Phenylsulfanyl, Methyl | Aldol reaction followed by reduction | Substrate for oxetane (B1205548) synthesis | rsc.orgrsc.org |

Synthesis of Bismethanesulfonate Esters

The conversion of the hydroxyl groups of a diol into mesylates serves to transform them into excellent leaving groups for nucleophilic substitution or elimination reactions. The bismethanesulfonate ester of this compound is synthesized from the parent diol. cdnsciencepub.com The reaction involves treating this compound with methanesulfonyl chloride in a solution of dry benzene (B151609) and dry pyridine. cdnsciencepub.com The mixture is stirred overnight, and after workup, the desired this compound bismethanesulfonate is obtained. cdnsciencepub.com The parent diol itself can be prepared by the reduction of diethyl cyclohexylmalonate using lithium aluminum hydride. cdnsciencepub.com

Synthesis of this compound Bismethanesulfonate

| Reactant | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| This compound | Methanesulfonyl chloride | Benzene, Pyridine | 5°C to 20°C, Stirred overnight | This compound bismethanesulfonate |

Generation of Benzyloxymethyl Ethers

Protecting groups are essential in multi-step syntheses. The benzyloxymethyl (BOM) ether is a common protecting group for alcohols. An analogue, 2-benzyloxymethyl-2-cyclohexylpropan-1,3-diol, is synthesized via the reduction of its corresponding malonate ester. prepchem.com In this procedure, diethyl 2-benzyloxymethyl-2-cyclohexylmalonate is added to a suspension of lithium aluminium hydride in dry ether at 0°C under a nitrogen atmosphere. prepchem.com The reaction mixture is stirred for twelve hours at room temperature. prepchem.com Following a careful workup with water and sulfuric acid solution, the product is extracted and purified by chromatography to yield 2-benzyloxymethyl-2-cyclohexylpropan-1,3-diol as a colorless oil. prepchem.com

Synthesis of 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol

| Reactant | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| Diethyl 2-benzyloxymethyl-2-cyclohexylmalonate | Lithium aluminium hydride | Dry Ether | 0°C to room temperature, 12 hours, under N₂ | 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol |

Introduction of Halogen Functionalities

The introduction of halogen atoms onto the diol backbone can provide handles for a wide range of subsequent chemical transformations. The existence of compounds such as 2-chloro-1-cyclohexylpropane-1,3-diol is documented, highlighting that halogenation of the parent structure is a feasible synthetic alteration. nih.gov While specific synthesis details for this exact compound are not extensively published, the general conversion of diols to halohydrins or dihalides can be achieved through various standard organic methods, often involving reagents like thionyl chloride, phosphorus halides, or hydrohalic acids, frequently with the hydroxyl groups requiring selective protection to control regioselectivity.

Advanced Methodologies in Diol Synthesis

Modern synthetic chemistry offers sophisticated methods for the construction of diol frameworks with high levels of stereocontrol or through novel, efficient reaction pathways.

Stereoselective Aldol Reactions for 1,3-Diols

The aldol reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds and is one of the most versatile strategies for creating the 1,3-diol structural motif. sci-hub.st Advanced versions of this reaction allow for precise control over the stereochemistry of the resulting product. For instance, the lithium binaphtholate-catalyzed enantioselective aldol-Tishchenko tandem reaction can be used to synthesize 2-fluoro-1,3-diols with three contiguous stereogenic centers. nih.govacs.org This method involves the reaction of α-fluoroketones with aldehydes, where the catalyst selectively promotes a hydride shift in one of eight possible stereoisomers to yield the final product with high stereoselectivity. nih.govacs.org Another advanced approach is the tandem allylic isomerization/asymmetric aldol–Tishchenko reaction, which can be catalyzed by chiral potassium Brønsted bases, broadening the scope of the reaction by allowing the use of allylic alcohols as nucleophiles. chemrxiv.org

Comparison of Stereoselective Aldol Methodologies for 1,3-Diol Synthesis

| Methodology | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Aldol-Tishchenko Tandem Reaction | Lithium binaphtholate (from (R)-3,3'-I₂-BINOL and lithium tert-butoxide) | Creates three contiguous stereogenic centers with high enantioselectivity. | nih.govacs.org |

| Tandem Isomerization–Aldolization | Chiral Potassium Brønsted Bases (with BINOL-based crown ethers) | Uses allylic alcohols as starting materials instead of enolizable ketones. | chemrxiv.org |

| Tandem Isomerization–Aldolization | Transition metals (Fe, Rh, Ru, Ni) | Mediates reaction between allylic alcohols and aldehydes. | sci-hub.st |

Electrochemical Mediator-Induced Annulation for Cyclic Systems

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry. For the synthesis of cyclic systems from diols, an organocatalyzed electrochemical dehydrogenative annulation reaction has been developed. d-nb.info This method allows for the reaction of 1,3-diols with alkenes to form cyclic structures like 1,4-dioxepane derivatives. d-nb.info The process is driven by electricity and utilizes a redox catalyst, or mediator, such as a triarylamine, to facilitate the reaction under transition-metal- and oxidizing-reagent-free conditions. d-nb.infochinesechemsoc.org This approach is noted for its broad substrate scope and tolerance of various functional groups. d-nb.info Another related application is the asymmetric electrochemical lactonization of diols, which uses a chiral N-oxyl radical mediator on a graphite (B72142) electrode to produce optically active lactones from diols. researchgate.net

Components of Electrochemical Annulation of Diols

| Component | Function/Example | Advantage |

|---|---|---|

| Substrates | 1,3-Diol and an Alkene | Readily available starting materials |

| Anode/Cathode | Carbon cloth, Platinum (Pt) plate, Nickel (Ni) | Inexpensive and common electrode materials |

| Redox Mediator | Triarylamines (e.g., (4-BrPh)₃N), Quinuclidine, N-Oxyl radicals | Enables chemoselective oxidation at low potential |

| Conditions | Constant current, room temperature | Mild, avoids harsh reagents and high temperatures |

Mechanistic Investigations and Stereochemical Aspects of 2 Cyclohexylpropane 1,3 Diol Transformations

Elucidation of Reaction Mechanisms

The transformation of 2-cyclohexylpropane-1,3-diol and its precursors is governed by fundamental reaction mechanisms that dictate product outcomes. Understanding these pathways is crucial for optimizing synthetic routes and achieving desired chemical structures. Key mechanisms include the formation of its carbon skeleton from malonic esters, intramolecular dehydration to form cyclic ethers, and its involvement in modern catalytic strategies like hydrogen borrowing.

The synthesis of 2-substituted 1,3-diols such as this compound can be effectively achieved starting from malonic esters. This synthetic route involves a sequence of reactions where competition between metalation, alkylation, and reduction pathways must be carefully managed.

The classical malonic ester synthesis begins with the deprotonation of a malonic ester, such as diethyl malonate, at the acidic α-carbon using a strong base like sodium ethoxide. youtube.com This step forms a nucleophilic enolate, a metalated intermediate, which can then be alkylated via an SN2 reaction with an appropriate alkyl halide. youtube.com To synthesize the backbone of this compound, a cyclohexylmethyl halide would be the required electrophile.

A critical aspect of this synthesis is the potential for competing reactions. The process relies on the acidity of the α-hydrogen, allowing for deprotonation (metalation) to occur preferentially. youtube.com Following the initial alkylation, a second, different alkyl group can be introduced by repeating the deprotonation and alkylation sequence. youtube.com Once the desired disubstituted malonic ester is formed, the two ester groups are reduced to primary alcohols to yield the 1,3-diol.

A significant challenge in this sequence is the selective reduction of the ester functionalities. The desymmetrization of disubstituted malonic esters, where only one of the two ester groups is reduced, has become an important strategy for creating chiral molecules with quaternary stereocenters. researchgate.netnih.gov This can be achieved using specialized catalytic systems, such as dinuclear zinc complexes, which selectively hydrosilylate one carbonyl group. researchgate.net For the synthesis of the diol, a full reduction is necessary, typically using a powerful reducing agent like lithium aluminum hydride (LAH). The choice of reducing agent and conditions is critical to ensure the complete conversion of both ester groups to alcohols without undesired side reactions.

Table 1: Key Stages in Malonic Ester Synthesis of a 2-Substituted-1,3-diol

| Stage | Description | Key Reagents | Intermediate/Product |

| 1. Metalation | Deprotonation of the α-carbon of a malonic ester to form an enolate. youtube.com | Sodium Ethoxide (NaOEt) or similar strong base. | Enolate of malonic ester. |

| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide (e.g., cyclohexylmethyl bromide) in an SN2 reaction. youtube.com | Alkyl Halide (R-X). | Mono-substituted malonic ester. |

| 3. Reduction | Conversion of both ester functional groups into primary alcohols. | Lithium Aluminum Hydride (LAH), followed by aqueous workup. | 2-Substituted-1,3-diol. |

1,3-diols like this compound can undergo intramolecular dehydration to form four-membered cyclic ethers known as oxetanes. This cyclization is a dehydrative condensation reaction that typically requires the activation of one of the hydroxyl groups to transform it into a good leaving group.

A prominent method for achieving such transformations is the Mitsunobu reaction. researchgate.net This reaction facilitates the dehydrative coupling of an alcohol with an acidic pronucleophile under mild conditions. researchgate.net In the context of oxetane (B1205548) formation from a 1,3-diol, the reaction becomes an intramolecular process. The mechanism involves the activation of one of the primary alcohol groups by a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net

The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The remaining hydroxyl group within the same molecule then acts as an intramolecular nucleophile, attacking the carbon bearing the activated oxygen in an SN2-type displacement. This ring-closing step expels triphenylphosphine oxide and results in the formation of the oxetane ring. The stereochemistry of the reaction proceeds with an inversion of configuration at the carbon center that is attacked. For a substrate like this compound, the bulky cyclohexyl group at the C2 position could sterically hinder the approach of the reagents and the intramolecular cyclization, potentially affecting reaction rates and yields.

Catalytic hydrogen borrowing, also known as hydrogen autotransfer, represents a sustainable and efficient strategy for forming carbon-carbon and carbon-heteroatom bonds. csic.es This methodology allows alcohols to function as alkylating agents, with water being the only stoichiometric byproduct. nih.gov The process is typically mediated by a transition metal catalyst, such as those based on iridium or chromium. nih.govrsc.org

The hydrogen borrowing mechanism consists of a three-step sequence:

Dehydrogenation: The metal catalyst temporarily removes hydrogen from the donor alcohol, oxidizing it to a more reactive aldehyde or ketone intermediate. csic.es

Intermediate Reaction: The aldehyde or ketone intermediate undergoes a condensation reaction (e.g., aldol (B89426) or Mannich-type reaction) with a nucleophile.

Hydrogenation: The metal hydride species, formed in the initial step, reduces the unsaturated product of the condensation, thereby returning the "borrowed" hydrogen and regenerating the catalyst for the next cycle. csic.es

This strategy avoids the use of pre-formed organometallic reagents or harsh alkylating agents. nih.gov While specific studies on this compound as a substrate in hydrogen borrowing are not detailed, primary alcohols are common starting materials in these sequences. csic.esnih.gov The principles of hydrogen borrowing could be applied to the synthesis of complex molecules starting from simple diols or, conversely, to construct the diol itself from simpler precursors.

Table 2: The Hydrogen Borrowing Catalytic Cycle

| Step | Process | Catalyst Role |

| 1 | Alcohol Dehydrogenation | Oxidizes alcohol to an aldehyde/ketone, forming a metal hydride. csic.es |

| 2 | Condensation | The aldehyde/ketone reacts with a nucleophile. The catalyst can act as a Lewis acid. csic.es |

| 3 | Hydrogenation & Catalyst Regeneration | The metal hydride reduces the unsaturated intermediate and is restored to its initial state. csic.es |

Dehydration Mechanisms in Oxetane Formation from 1,3-Diols

Stereochemical Control and Chirality

The presence of a stereocenter at the C2 position and the prostereogenic nature of its hydroxyl groups make this compound a valuable subject for stereochemical studies. Controlling its absolute and relative configuration is essential for applications where specific three-dimensional structures are required.

Enzymes are highly effective catalysts for discriminating between stereoisomers. Research has shown that this compound serves as a substrate for porcine pancreatic lipase (B570770). This enzyme exhibits both stereoselectivity and enantioselectivity in its hydrolysis of the compound, highlighting its ability to differentiate between the enantiomers of the diol or its derivatives.

This enzymatic specificity is a cornerstone of kinetic resolution, a powerful technique for separating a racemic mixture. For example, in a process called desymmetrization, an enzyme can selectively react with one of two enantiotopic groups in a prochiral molecule. If a diester derivative of this compound were exposed to a lipase, the enzyme could selectively hydrolyze one of the two ester groups. This enantiotopic group recognition would result in a chiral monoester, effectively creating a molecule with high enantiomeric purity from a non-chiral precursor. The active site of enzymes like pig liver esterase has been modeled to explain this selectivity, with hydrophobic and polar pockets accommodating different substituents to control which enantiotopic group reacts. researchgate.net

This enzymatic approach offers a green and highly selective alternative to classical chemical methods for producing enantioenriched compounds.

The synthesis of this compound involves the formation of a stereocenter at the carbon atom bearing the cyclohexyl group. When this diol is synthesized from a precursor that already contains a stereocenter, or when a reaction creates a second stereocenter, the control of diastereoselectivity becomes paramount. Diastereomers have different physical properties and can exhibit distinct biological activities.

For instance, the reduction of a keto-precursor, such as 2-cyclohexyl-3-hydroxy-propanal, would generate the second hydroxyl group, leading to either syn or anti diastereomers. The diastereomeric ratio (d.r.) of the product is highly dependent on the reaction conditions, including the choice of reducing agent and the solvent. Similarly, the hydrogenation of cyclic 1,3-diones to produce 1,3-diols often yields a mixture of cis and trans diastereomers, with the ratio being tunable by altering the reaction temperature. nih.gov

Synthetic methodologies that aim for high diastereoselectivity often exploit steric or electronic effects. For example, certain cyclopropanation reactions using specific reagents can achieve diastereomeric ratios of ≥20:1. nih.gov While not directly a synthesis of a 1,3-diol, this demonstrates the principle of achieving high stereocontrol through careful reagent selection. In the synthesis of functionalized piperidines, the choice of a protecting group was shown to have a significant influence on the diastereoselectivity of palladium-catalyzed cyclization reactions. umich.edu Applying these principles to the synthesis of this compound is key to obtaining specific diastereomers for further use.

Determination of Absolute Configuration in Chiral Diol Systems

The determination of the absolute configuration of chiral diols, such as this compound, is a critical aspect of stereochemistry. Various methods are employed to elucidate the three-dimensional arrangement of atoms in these molecules.

One common approach involves the use of chiral resolving agents to separate enantiomers, followed by analysis of the individual enantiomers. For instance, in the kinetic resolution of 1,2-diols, a chiral catalyst can be used to selectively silylate one enantiomer, allowing for the separation of the silylated product and the unreacted diol. wiley-vch.de The absolute configuration can then be assigned by analogy to similar substrates with known configurations. wiley-vch.de

Another powerful technique is the conversion of the diol into a derivative with a known absolute configuration. For example, diols can be converted to lactones, and their absolute configurations can be correlated by comparison with previously assigned lactones. cdnsciencepub.com Alternatively, degradation of the diol to a simpler molecule of known configuration, such as a 2-substituted succinic acid or a 3-substituted valeric acid, can establish the stereochemistry. cdnsciencepub.com

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) and gas-liquid chromatography (GLC) on chiral stationary phases, are also invaluable. Chiral GLC analysis can be used to establish the optical purity of diol enantiomers. wiley-vch.de

In the context of this compound, its synthesis from diethyl cyclohexylmalonate yields the diol, which can then be subjected to stereochemical analysis. researchgate.netresearchgate.net The stereoselective hydrolysis of substrates like this compound by enzymes such as porcine pancreatic lipase highlights the importance of stereochemistry in biological systems.

Table 1: Methods for Determining Absolute Configuration in Chiral Diols

| Method | Description | Example Application |

| Chiral Resolution | Separation of enantiomers using a chiral agent, followed by individual analysis. | Kinetic resolution of 1,2-diols using a chiral silylating catalyst. wiley-vch.de |

| Chemical Correlation | Conversion of the diol to a derivative of known absolute configuration. | Conversion of diols to lactones or degradation to simpler known acids. cdnsciencepub.com |

| Spectroscopy | Use of techniques like chiral GLC and NMR to analyze enantiomeric purity and structure. | Chiral GLC analysis to determine the enantiomeric excess of diol enantiomers. wiley-vch.de |

| Enzymatic Reactions | Utilizing the stereoselectivity of enzymes to differentiate between enantiomers. | Stereoselective hydrolysis of this compound by porcine pancreatic lipase. |

Conformational Analysis and Molecular Dynamics

The conformation of cyclohexane (B81311) derivatives, including this compound, is a key determinant of their physical properties and reactivity. Computational studies and an understanding of substituent effects are crucial for this analysis.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory, are powerful tools for investigating the conformational landscape of molecules. nih.govresearchgate.net These methods can be used to optimize geometries, calculate energies of different conformers, and analyze vibrational frequencies to ensure they correspond to true energy minima. nih.gov

For cyclohexane derivatives, the chair conformation is generally the most stable. However, the presence of substituents can lead to various conformational isomers. For instance, in the case of 2-propylthiol, conformers are designated based on the torsion angles around the C-C and C-S bonds (e.g., T-G, G-G, T-T, and G-T). nih.gov A similar approach can be applied to this compound, considering rotations around the C-C bonds of the propane (B168953) chain and the bond connecting the cyclohexane ring to the propane backbone.

The accuracy of computational predictions is paramount, and results should ideally be correlated with experimental data where available. nih.gov For example, computed geometric parameters can be compared with experimental values obtained from techniques like rotationally resolved spectroscopy. nih.gov

The substituents on the cyclohexane ring and the propanediol (B1597323) chain significantly influence the conformational preferences of this compound. The bulky cyclohexyl group will preferentially occupy an equatorial position on any adjacent ring systems to minimize steric strain.

In the context of the diol itself, the relative orientation of the hydroxyl groups and the cyclohexyl group is determined by a balance of steric and electronic effects. Intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations.

The size and nature of substituents can affect both the stereoselectivity and enantioselectivity of reactions involving the diol. For example, in the enzymatic oxidation of diols, the size of the substituent at C-3 affects the stereospecificity of the reaction, with smaller substituents generally leading to higher stereospecificity. cdnsciencepub.com

Table 2: Factors Influencing Conformation in Cyclohexane Derivatives

| Factor | Description | Impact on this compound |

| Steric Hindrance | Repulsive interactions between bulky groups. | The cyclohexyl group will favor an equatorial-like position to minimize 1,3-diaxial interactions. |

| Torsional Strain | Strain arising from eclipsing bonds. | The molecule will adopt staggered conformations around its C-C single bonds. |

| Intramolecular Hydrogen Bonding | Attractive interaction between the two hydroxyl groups. | Can lead to the formation of a pseudo-cyclic structure, influencing the orientation of the substituents. |

| Electronic Effects | Influence of electron-withdrawing or -donating groups. | Can affect bond lengths and angles, and the overall electron distribution in the molecule. |

Spectroscopic Characterization and Analytical Techniques for 2 Cyclohexylpropane 1,3 Diol

Advanced Spectroscopic Methods

Advanced spectroscopic methods are fundamental in elucidating the precise molecular structure of 2-cyclohexylpropane-1,3-diol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring atoms. For this compound, the spectrum would exhibit characteristic signals for the protons of the cyclohexyl ring, the methine proton at the C2 position, and the diastereotopic methylene (B1212753) protons of the two -CH₂OH groups. The hydroxyl (-OH) protons typically appear as a broad singlet, though their chemical shift can vary with concentration and solvent. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. quizlet.com For this compound, which possesses a plane of symmetry in some conformations, one would expect to see distinct signals for the different carbons of the cyclohexyl ring, a signal for the C2 carbon, and a signal for the equivalent C1 and C3 carbons of the diol. The chemical shifts are influenced by the proximity of the electronegative oxygen atoms. quizlet.com In a related compound, cyclohexane-1,3-diol, four distinct carbon environments are observed due to its symmetry. quizlet.com

NMR of Acetals: Derivatization of the diol to its corresponding acetal (B89532), for instance by reacting it with 2,2-dimethoxypropane, results in a rigid ring system. rsc.org This process is often used to confirm the syn or anti relationship between the two hydroxyl groups. In the ¹H NMR spectrum of the acetal derivative, the formation of the new ring introduces characteristic shifts for the acetal protons and resolves the signals of the formerly diastereotopic protons, providing clearer structural information. researchgate.net

Below is a table of predicted NMR chemical shifts for this compound.

| Atom | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

| Cyclohexyl Protons | 0.9 - 1.8 | 25 - 40 |

| C2-H (Methine) | 1.6 - 2.0 | ~45 |

| C1-H₂, C3-H₂ (Methylene) | 3.5 - 3.8 | ~65 |

| OH | Variable, broad (e.g., 2.0-4.0) | N/A |

Note: Predicted values are based on general principles and data from structurally similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. libretexts.org For this compound, the IR spectrum is dominated by features characteristic of alcohols.

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. researchgate.net The broadening is a result of intermolecular hydrogen bonding. Another key feature is the strong C-O stretching vibration, which for primary alcohols like those in this compound, typically appears in the 1050-1075 cm⁻¹ range. core.ac.uk Additionally, C-H stretching vibrations from the cyclohexyl and propane (B168953) backbone are expected in the 2850-3000 cm⁻¹ region. core.ac.uk

A summary of the expected IR absorption bands is presented in the table below.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C-O Stretch (Primary Alcohol) | 1050 - 1075 | Strong |

| CH₂ Bend | ~1450 | Medium |

Source: Data derived from spectroscopic information on related diols and triols. libretexts.orgcore.ac.uk

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₈O₂), the molecular weight is 158.24 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) at m/z 158 might be observed, although it can be weak for alcohols. Common fragmentation pathways for diols include the loss of a water molecule ([M-H₂O]⁺), and alpha-cleavage adjacent to the hydroxyl groups.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) combines the separation power of gas chromatography with the high-speed and high-resolution mass analysis of a TOF detector. mdpi.com This technique is well-suited for analyzing components within a mixture. rsc.org The sample is first vaporized and separated based on boiling point and polarity on a GC column. As each component elutes, it is ionized and its mass-to-charge ratio is determined by the TOF analyzer. This allows for the identification of this compound and any impurities or isomers present, even at low concentrations, by comparing their retention times and mass spectra to known standards. mdpi.comrsc.org Derivatization, such as forming phenylboronic esters, can be employed to improve the chromatographic behavior and sensitivity of diols in GC-MS analysis. nih.govagriculturejournals.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Analysis for Purity and Isomeric Mixtures

Chromatographic techniques are essential for separating this compound from reaction byproducts and for resolving its different stereoisomers.

Gas-Liquid Chromatography (GLC) is a standard method for assessing the purity of volatile compounds like this compound. The compound is passed through a column with a liquid stationary phase, and its retention time is a measure of its interaction with this phase. This allows for the separation of the diol from impurities with different boiling points and polarities. amazonaws.com

Since this compound is a chiral molecule (the C2 carbon is a stereocenter), it exists as a pair of enantiomers. Chiral GLC is a specialized technique used to separate these enantiomers. This is achieved by using a chiral stationary phase, often a cyclodextrin (B1172386) derivative like that found in Supelco Beta Dex or Gamma Dex columns. wiley-vch.de The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This is critical for determining the enantiomeric excess (ee) of a sample, particularly after an asymmetric synthesis or kinetic resolution. wiley-vch.de

Flash column chromatography is a rapid and efficient method for purifying compounds on a preparative scale. hawach.com It is widely used for the isolation of this compound from crude reaction mixtures. amazonaws.com The technique uses air pressure to force the solvent through a column packed with a solid adsorbent, typically silica (B1680970) gel. rsc.org

Due to the polar nature of the two hydroxyl groups, this compound is a relatively polar compound. Therefore, a polar solvent system, such as a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is typically used as the eluent. rsc.org By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. rochester.edu This allows for the effective separation of the desired diol from less polar starting materials and non-polar byproducts, as well as from more polar impurities. nih.gov The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure product.

Applications and Derivatization in Contemporary Organic and Materials Science

Role as a Fundamental Building Block in Complex Organic Synthesis.core.ac.uk

2-Cyclohexylpropane-1,3-diol serves as a key starting material for the synthesis of more complex molecules, particularly those with defined stereochemistry. The diol can be prepared from diethyl cyclohexylmalonate by reduction with lithium aluminum hydride. cdnsciencepub.comresearchgate.net This straightforward conversion provides a foundation for further synthetic elaborations.

A significant application of this compound lies in its conversion to amino alcohols. These compounds are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. diva-portal.orgsciengine.com The transformation from the diol to an amino alcohol typically involves the introduction of a nitrogen-containing group, which can be achieved through various synthetic routes. The resulting amino alcohols, such as 2-amino-1-cyclohexylpropane-1,3-diol, can then be utilized as chiral auxiliaries. vulcanchem.comsigmaaldrich.com Chiral auxiliaries are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. uwindsor.ca By temporarily incorporating the chiral auxiliary into a substrate, chemists can direct the stereochemical outcome of a reaction, leading to the desired enantiomerically pure product. uwindsor.ca

The general structure of these amino alcohols, with a polar amino-diol head group and a nonpolar cyclohexyl tail, is a recurring motif in biologically active compounds. diva-portal.org For instance, the synthesis of γ-aminobutyric acids (GABAs) can be achieved from enantiopure 1,2-amino alcohols derived from amino acids through C-C bond-forming hydrogen-borrowing alkylation reactions. nih.gov

Utilization as Ligands in Catalysis

The diol and its derivatives can act as ligands that coordinate with metal centers to form catalysts for a variety of organic reactions. The specific geometry and electronic properties of the ligand play a crucial role in the activity and selectivity of the resulting catalyst. soton.ac.uk

The hydroxyl groups of this compound and the amino groups of its derivatives can coordinate with various transition metals to form stable complexes. researchgate.net These metal complexes have shown catalytic activity in reactions such as the oxidation of alkenes. For example, Schiff base complexes derived from related diamines have been used in the catalytic oxidation of cyclohexene. researchgate.net The design of the ligand, including the steric bulk of the cyclohexyl group, can influence the coordination geometry around the metal center, thereby affecting the catalytic performance. nih.gov The ability of such ligands to adapt to different coordination modes can be advantageous in catalytic processes.

Monomeric Precursors for Polymer Chemistry and Functional Materials

The difunctional nature of this compound makes it an ideal monomer for the synthesis of various polymers. The incorporation of the cyclohexyl group can significantly influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.

Branched diols are important intermediates in the production of polymers and fine chemicals. researchgate.net this compound can be used as a monomer in the synthesis of branched polyesters. swaminathansivaram.in These polymers are typically formed through polycondensation reactions with dicarboxylic acids or their derivatives. The bulky cyclohexyl group introduces branching into the polymer chain, which can disrupt polymer chain packing and lead to materials with lower crystallinity and higher solubility compared to their linear counterparts. These properties can be advantageous in applications such as coatings, adhesives, and specialty plastics. google.comgoogle.com

Aliphatic polycarbonates are a significant class of biodegradable polymers with applications in the biomedical field. nih.gov They are often synthesized through the ring-opening polymerization of cyclic carbonate monomers. This compound can be converted into a six-membered cyclic carbonate monomer. bath.ac.uk This transformation can be achieved by reacting the diol with phosgene (B1210022) derivatives or, more sustainably, with carbon dioxide. nih.govbath.ac.uk The resulting cyclic carbonate monomer can then be polymerized to yield a polycarbonate with pendant cyclohexyl groups. These groups can enhance the polymer's properties, such as its glass transition temperature and hydrophobicity. The enzymatic synthesis of cyclic carbonates from 1,3-diols has also been explored as a greener alternative. researchgate.net

Future Research Directions and Emerging Paradigms for 2 Cyclohexylpropane 1,3 Diol

Innovation in Catalytic Systems for Efficient Synthesis

The synthesis of 2-cyclohexylpropane-1,3-diol and related diols is a cornerstone of their application. Current methods often involve the reduction of corresponding diones or malonate esters. For instance, diethyl cyclohexylmalonate can be reduced using lithium aluminum hydride to yield this compound with high efficiency. researchgate.netresearchgate.net Similarly, the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols is a promising route. nih.govacs.org

Future research will likely focus on the development of novel catalytic systems that offer higher selectivity, efficiency, and sustainability. Key areas of innovation include:

Heterogeneous Catalysis: The use of supported metal catalysts, such as ruthenium on carbon (Ru/C), has shown promise in the hydrogenation of 1,3-diones. nih.govacs.org Future work will likely explore other noble and non-noble metal catalysts, as well as different support materials, to optimize reaction conditions and catalyst reusability. For example, nickel-based catalysts are being investigated for the hydrogenation of lignin-derived compounds to cyclohexanols. ualberta.ca

Homogeneous Catalysis: Recent advancements in homogeneous catalysis, particularly in hydrogen borrowing reactions, offer a functional group-tolerant approach to C-alkylation using alcohols as alkylating agents. nih.gov Applying such methods to the synthesis of functionalized diols like this compound could provide milder reaction conditions and broader substrate scope.

Biocatalysis: The use of enzymes, or biocatalysts, presents a green and highly selective alternative for diol synthesis. Lipases, for example, have been used in the stereoselective hydrolysis of related compounds. Research into chemoenzymatic synthesis, combining chemical and enzymatic steps, could lead to efficient and enantioselective production of chiral diols. lookchem.com The use of alcohol dehydrogenases in cell-free systems for the synthesis of ω-hydroxy acids from diols highlights the potential for biocatalytic routes. researchgate.net

| Catalyst Type | Precursor | Key Advantages | Research Direction |

| Heterogeneous (e.g., Ru/C) | Cyclic 1,3-diones | Robust, scalable, reusable | Development of novel metal/support combinations |

| Homogeneous (e.g., Iridium-based) | Alcohols and pronucleophiles | High functional group tolerance, mild conditions | Application to complex diol synthesis |

| Biocatalyst (e.g., Lipase (B570770), Alcohol Dehydrogenase) | Diols, Esters | High stereoselectivity, green process | Chemoenzymatic and cell-free systems |

Integration of Green Chemistry Principles in Industrial and Laboratory Scale Production

The principles of green chemistry are increasingly influencing the design of chemical processes. For this compound production, this translates to a focus on renewable feedstocks, atom economy, and the reduction of hazardous waste.

Renewable Feedstocks: A significant area of research is the synthesis of diols from biomass-derived platform chemicals. researchgate.net For example, the catalytic transfer hydrogenation of 6-amyl-α-pyrone, a biomass derivative, can produce valuable precursors. researchgate.net The production of 1,3-propanediol, a related and important diol, from renewable feedstocks through biological processes is already commercialized and serves as a model for other diols. rsc.org

Atom Economy: Processes that maximize the incorporation of all materials used in the process into the final product are highly desirable. Catalytic transfer hydrogenation, which avoids the use of gaseous hydrogen, is one such approach that can improve safety and atom economy. google.com

Solvent Selection and Waste Reduction: The use of environmentally benign solvents and the development of solvent-free reaction conditions are key tenets of green chemistry. researchgate.net Furthermore, designing processes that minimize the formation of byproducts reduces waste and downstream processing costs.

Advanced Computational Modeling for De Novo Design and Reaction Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can accelerate the discovery and optimization of synthetic routes and predict the properties of novel derivatives.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and understand the role of catalysts. nih.gov This knowledge can guide the design of more efficient and selective catalysts. For instance, DFT has been used to study the hydrogenation of cyclic diones, providing insights into the thermodynamics of the reaction. nih.gov

Property Prediction: Group-contribution models and other quantitative structure-property relationship (QSPR) methods can be employed to predict the physicochemical properties of this compound and its derivatives. researchgate.net This can aid in the design of molecules with specific properties for various applications.

De Novo Design: Computer-aided molecular design (CAMD) can be used to generate and evaluate novel molecular structures for specific applications, such as solvents or polymer precursors. researchgate.net

Exploration of Novel Supramolecular Assemblies and Nanomaterials

The diol functionality of this compound makes it an interesting building block for the construction of more complex molecular architectures through non-covalent interactions.

Supramolecular Assemblies: The ability of diols to form hydrogen bonds can be exploited to create ordered supramolecular structures. ugr.es Research in this area could explore the self-assembly of this compound and its derivatives into liquid crystals, gels, or other functional materials.

Nanomaterials: The incorporation of this compound into nanomaterials is a largely unexplored area with significant potential. For instance, diols can be used as ligands to stabilize metal nanoparticles, influencing their catalytic activity and selectivity. tdx.cat The diol could also be incorporated into metal-organic frameworks (MOFs) or other porous materials, potentially leading to new materials for catalysis, sensing, or separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。